N-[2-methoxy-4-(propanoylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide
Overview
Description
N-[2-methoxy-4-(propanoylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzofuran ring, a methoxy group, and a propanoylcarbamothioylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-4-(propanoylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methoxy-4-nitroaniline with 1-benzofuran-2-carboxylic acid under acidic conditions to form the intermediate compound. This intermediate is then subjected to a series of reactions, including reduction and acylation, to introduce the propanoylcarbamothioylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-4-(propanoylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amino derivatives, and substituted benzofuran compounds.
Scientific Research Applications
N-[2-methoxy-4-(propanoylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-(propanoylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-4-{[(propionylamino)carbonothioyl]amino}phenyl)-1-benzofuran-2-carboxamide
- (6-methoxy-2-naphthyl) propanamide derivatives
- (2-methoxy-4-prop-2-enylphenyl) N-(2-methoxy-4-nitrophenyl) carbamate
Uniqueness
N-[2-methoxy-4-(propanoylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran ring structure, combined with the methoxy and propanoylcarbamothioylamino groups, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-methoxy-4-(propanoylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-3-18(24)23-20(28)21-13-8-9-14(16(11-13)26-2)22-19(25)17-10-12-6-4-5-7-15(12)27-17/h4-11H,3H2,1-2H3,(H,22,25)(H2,21,23,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGZSOHFBMSLKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.